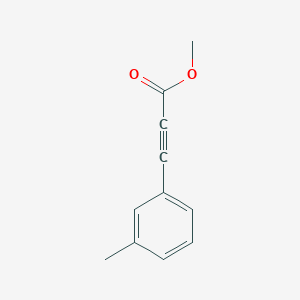

Methyl 3-(m-tolyl)propiolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(m-tolyl)propiolate: is an organic compound with the molecular formula C11H10O2. It is a derivative of propiolic acid and is characterized by the presence of a methyl ester group and a tolyl group. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(m-tolyl)propiolate can be synthesized through various methods. One common approach involves the esterification of 3-(m-tolyl)propiolic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(m-tolyl)propiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(m-tolyl)propiolate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(m-tolyl)propiolate involves its reactivity towards various nucleophiles and electrophiles. The compound’s alkyne group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in many synthetic transformations, where the compound acts as an intermediate or a starting material.

Comparison with Similar Compounds

Methyl propiolate: Similar in structure but lacks the tolyl group, making it less versatile in certain synthetic applications.

Ethyl 3-(m-tolyl)propiolate: Similar but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

3-(m-Tolyl)propiolic acid: The acid form of the compound, which can be used as a precursor in the synthesis of methyl 3-(m-tolyl)propiolate.

Uniqueness: this compound is unique due to the presence of both the methyl ester and tolyl groups, which confer specific reactivity and properties. This makes it a valuable compound in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.

Biological Activity

Methyl 3-(m-tolyl)propiolate, a compound with the molecular formula C11H10O2, has garnered interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from 3-(m-tolyl)propanoic acid. Its structure can be represented as follows:

- Molecular Weight : 174.20 g/mol

- Chemical Classification : Ester

The biological activity of this compound is primarily attributed to its interaction with biological receptors, potentially involving acyl transfer mechanisms. The ester group is crucial for its activity, as it may act as a hydrogen bond receptor or nucleophile during interactions with target proteins .

Acaricidal Activity

A study evaluated a series of 3-arylpropionate derivatives, including this compound, for their acaricidal activity. The findings indicated that certain derivatives exhibited significant potency compared to conventional acaricides like ivermectin. Specifically, the compound demonstrated lower lethal concentration (LC50) values, suggesting higher efficacy in pest control applications .

| Compound | LC50 (mM) | Relative Activity (vs Ivermectin) |

|---|---|---|

| This compound | 0.17 | 1.5-fold higher |

| Ivermectin | 0.28 | - |

The study highlighted that the introduction of substituents on the phenyl ring could modulate the biological activity, with specific groups enhancing or diminishing efficacy .

Neuroprotective Effects

Research also explored the neuroprotective properties of this compound derivatives against neurodegenerative diseases. The compound was shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. In vitro assays indicated that modifications in the chemical structure could improve solubility and bioavailability, enhancing its therapeutic potential .

| Compound | AChE Inhibition Ki (μM) | Solubility (μM) |

|---|---|---|

| This compound | 4.89 ± 0.47 | 17.4 ± 0.7 |

| Control Compound | 4.45 ± 0.08 | 0.200 ± 0.015 |

These findings suggest that structural modifications can lead to compounds with improved pharmacokinetic properties while retaining biological activity .

Case Study: Acaricidal Efficacy

In a comparative study, this compound was tested alongside other esters for acaricidal efficacy against common agricultural pests. The results demonstrated that this compound not only outperformed traditional chemical controls but also exhibited a favorable safety profile for non-target organisms .

Case Study: Neuroprotective Applications

Another investigation focused on the neuroprotective effects of this compound in cell cultures exposed to neurotoxic agents. The compound significantly reduced cell death and oxidative stress markers, indicating its potential as a therapeutic agent in preventing neurodegeneration .

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

methyl 3-(3-methylphenyl)prop-2-ynoate |

InChI |

InChI=1S/C11H10O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-5,8H,1-2H3 |

InChI Key |

FJOVMUQPTSXEIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C#CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.